molecular formula C10H11F3N2O2 B7857964 Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- CAS No. 821777-19-9

Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)-

Cat. No.: B7857964
CAS No.: 821777-19-9
M. Wt: 248.20 g/mol
InChI Key: ATSZMTJETDOTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)-, also known as 4-nitro-N-propyl-3-(trifluoromethyl)aniline, is an organic compound with the molecular formula C9H13N. This compound features a benzene ring substituted with a nitro group (-NO2) at the 4-position, a propyl group (-CH2CH2CH3) at the nitrogen atom, and a trifluoromethyl group (-CF3) at the 3-position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through a nitration reaction, where benzene is first nitrated to form nitrobenzene, followed by further nitration to introduce the nitro group at the 4-position.

  • Amination Reaction: The nitro group in nitrobenzene is then reduced to an amine group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Propylation Reaction: The amine group is then alkylated with propyl bromide (1-bromopropane) to introduce the propyl group at the nitrogen atom.

  • Trifluoromethylation Reaction: Finally, the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

Industrial Production Methods: The industrial production of Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- involves large-scale nitration, reduction, and alkylation reactions under controlled conditions to ensure high yield and purity. The process is typically carried out in specialized chemical reactors with precise temperature and pressure control.

Types of Reactions:

  • Oxidation: The nitro group (-NO2) can be oxidized to form nitroso (-NO) or nitrate (-ONO2) derivatives.

  • Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.

  • Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.

  • Reduction: Iron and hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H2/Pd-C).

  • Substitution: Halogenating agents (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Aniline derivatives.

  • Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.

Scientific Research Applications

Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate the effects of nitro and trifluoromethyl groups on biological systems.

  • Medicine: It is utilized in the development of new drugs, particularly in the field of medicinal chemistry, where its unique structure can be exploited for therapeutic purposes.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules.

  • Pathways: The trifluoromethyl group can influence metabolic pathways by altering the electronic properties of the molecule, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- is compared with similar compounds to highlight its uniqueness:

  • 4-Nitroaniline: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

  • 3-(Trifluoromethyl)aniline: Similar in structure but lacks the nitro group, leading to different chemical properties.

  • N-Propyl-3-(trifluoromethyl)aniline: Similar in structure but lacks the nitro group, affecting its biological and chemical behavior.

These comparisons help to understand the unique properties and applications of Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)- in various fields.

Properties

IUPAC Name

4-nitro-N-propyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-2-5-14-7-3-4-9(15(16)17)8(6-7)10(11,12)13/h3-4,6,14H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSZMTJETDOTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461668
Record name Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821777-19-9
Record name Benzenamine, 4-nitro-N-propyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.